molecular formula C5H4ClFN2 B1279587 2-Amino-5-chloro-3-fluoropyridine CAS No. 246847-98-3

2-Amino-5-chloro-3-fluoropyridine

Cat. No.: B1279587
CAS No.: 246847-98-3
M. Wt: 146.55 g/mol
InChI Key: FPUPPVDVOFJSEP-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-fluoropyridine is a pyridine derivative characterized by the presence of an amine group at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 3-position. This compound is notable for its use as a building block in the synthesis of various active pharmaceutical ingredients and metal complexes . It exhibits unique properties due to the presence of multiple functional groups, making it a valuable intermediate in medicinal chemistry and organometallic chemistry .

Biochemical Analysis

Biochemical Properties

2-Amino-5-chloro-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the formation of organometallic complexes. It can coordinate to copper centers in neutral or acidic media, resulting in complexes that exhibit antiferromagnetic interactions under specific temperature conditions . This compound interacts with enzymes and proteins, influencing their activity and stability. For example, it is used in the synthesis of active pharmaceutical ingredients (APIs) that inhibit cyclin-dependent kinases for cancer treatments and disrupt glucokinase-glucokinase regulatory protein interactions for type II diabetes mellitus .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to impact the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells . Additionally, it can affect the expression of genes related to cell growth and differentiation, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can coordinate with metal ions, such as copper, forming stable complexes that influence the activity of enzymes and proteins . This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions but may degrade under extreme temperatures or in the presence of strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . This compound can affect the metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. It is also involved in the synthesis of biologically active molecules, such as APIs, through its participation in chemical reactions like Suzuki-Miyaura coupling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery. Its activity and function are affected by its localization, as it may interact with different biomolecules in various subcellular environments .

Properties

IUPAC Name

5-chloro-3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPPVDVOFJSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470231
Record name 2-Amino-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246847-98-3
Record name 2-Amino-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-3-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Charged in a hydrogenation reactor were 100 ml of methanol, 16.1 g of the compound obtained in Step 4 and 8.13 g of Raney nickel catalyst, and H2 gas was introduced therein. The reactor was kept at room temperature for 12 hours, and the reaction mixture was filtered through Cellite® to remove the catalyst. The filtrate was concentrated under a reduced pressure to obtain 12.7 g of the title compound as a solid (purity: 98.5%).
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16.1 g
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Synthesis routes and methods IV

Procedure details

To a 20 mL microwave vial equipped with a stir bar was added 5-chloro-2,3-difluoropyridine (2.0 g, 41 mmol). Ammonium hydroxide (ca 12 mL) was then added and the mixture was stirred until homogeneous. The solution was capped and heated in the microwave reactor at 150° C. for three 20 minute increments until a white solid precipitated out of solution. The white solid was filtered, washed with water, and dried to afford 2-amino-5-chloro-3-fluoropyridine (1.5 g, 76% yield), characterized by 1H NMR (d6-DMSO).
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Synthesis routes and methods V

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To a stainless steel high pressure reactor was added 5-chloro-2,3-difluoropyridine (18.0 g) and ammonium hydroxide (65 mL). The reaction was heated to 165° C. for three hours. The reaction mixture was then cooled to room temperature and diluted with water (100 mL). The resultant solid was filtered, dried, re-dissolved in CH2Cl2, and passed through a silica gel plug to afford 12.8 g (73%) of the title compound as an off-white solid.
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73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing and characterizing copper(II) complexes with 2-amino-5-chloro-3-fluoropyridine?

A1: This research sheds light on the coordination behavior of this compound, a halogenated pyridine derivative. Understanding how this ligand interacts with metal ions like copper(II) provides valuable insights into its potential applications. Specifically, the study successfully prepared and characterized four new compounds: [(this compound)2CuCl2], [(this compound)2CuBr2], (2-amino-5-chloro-3-fluoropyridinium)2[CuCl4], and (2-amino-5-chloro-3-fluoropyridinium)2[CuBr4]. [] These complexes exhibit distinct structural motifs, ranging from halide-bridged chains and dimers to rectangular sheets. [] Such structural diversity is crucial for investigating structure-property relationships, which is fundamental in materials science and coordination chemistry.

Q2: What magnetic properties were observed in these copper(II) complexes, and what do they tell us?

A2: All four synthesized compounds displayed anti-ferromagnetic interactions, as revealed by temperature-dependent magnetic susceptibility measurements. [] The strength of these interactions, quantified by the J/kB values, varied significantly depending on the specific halide and the resulting structural arrangement. [] This finding highlights the crucial role of halide bridges and overall structure in dictating the magnetic properties of these complexes. The study provides valuable data for researchers exploring the design and synthesis of new magnetic materials using tailored ligands and metal centers.

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